molecular formula C5H3BrClNO B2439921 3-Bromo-4-chloropyridin-2-ol CAS No. 1804897-66-2

3-Bromo-4-chloropyridin-2-ol

Cat. No.: B2439921
CAS No.: 1804897-66-2
M. Wt: 208.44
InChI Key: XILIPMFTKVCHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-chloropyridin-2-ol: is a heterocyclic organic compound with the molecular formula C5H3BrClNO . It is a derivative of pyridine, where the pyridine ring is substituted with bromine, chlorine, and hydroxyl groups at the 3, 4, and 2 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloropyridin-2-ol typically involves the halogenation of pyridine derivatives. One common method is the bromination of 4-chloropyridin-2-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-4-chloropyridin-2-ol is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds. It is also employed in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .

Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloropyridin-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the hydroxyl group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-chloropyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine, chlorine, and hydroxyl groups in the pyridine ring allows for diverse chemical transformations and applications .

Properties

IUPAC Name

3-bromo-4-chloro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILIPMFTKVCHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.